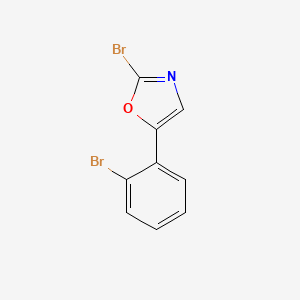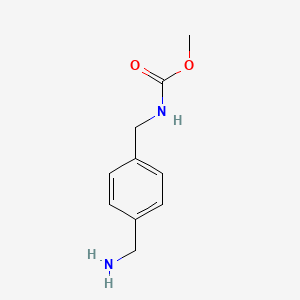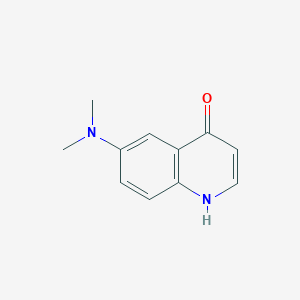
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Preparation Methods
The synthesis of 1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with benzylamine and 3-chloropropionyl chloride.
Formation of Azetidine Ring: The reaction between benzylamine and 3-chloropropionyl chloride forms an intermediate, which undergoes cyclization to form the azetidine ring.
Functionalization: The azetidine ring is further functionalized to introduce the carboxylic acid group at the 3-position.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions under acidic or basic conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid can be compared with other azetidine derivatives, such as:
2-Methylazetidine: Known for its use in peptidomimetics and nucleic acid chemistry.
3-Chloroazetidine: Used in the synthesis of various heterocyclic compounds.
Azetidine-2-carboxylic acid: An amino acid analog with applications in medicinal chemistry
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
1-benzyl-3-(chloromethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-7-12(11(15)16)8-14(9-12)6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16) |
InChI Key |
RFLMESZEPQFJCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)(CCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)



![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)








